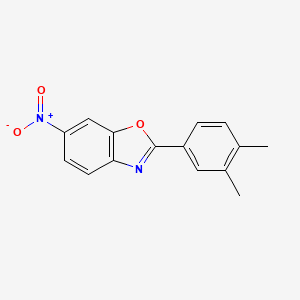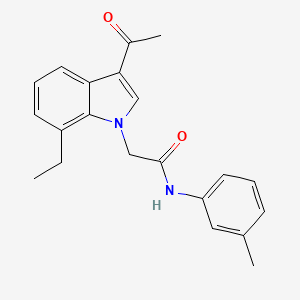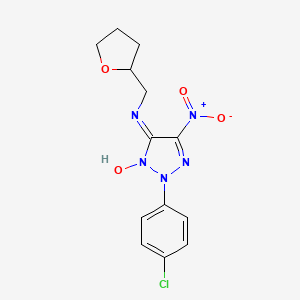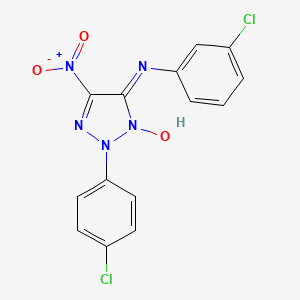![molecular formula C17H24ClN3 B4192336 N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4192336.png)
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride
描述
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a highly selective neurotoxin that has been used to study the mechanisms of Parkinson's disease.
作用机制
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by the dopaminergic neurons in the substantia nigra, where it causes mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of these neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride selectively targets the dopaminergic neurons in the substantia nigra, causing a decrease in dopamine levels in the brain. This leads to a range of physiological and biochemical effects, including tremors, rigidity, bradykinesia, and postural instability. These effects are similar to the symptoms of Parkinson's disease in humans.
实验室实验的优点和局限性
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has several advantages for lab experiments. It is a highly selective neurotoxin that targets the dopaminergic neurons in the substantia nigra, making it an ideal tool for creating animal models of Parkinson's disease. N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is also relatively easy to administer and has a well-established protocol for dosing. However, N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has several limitations as well. It is a highly toxic compound that requires careful handling and safety precautions. Additionally, the effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride are irreversible, making it difficult to study the long-term effects of Parkinson's disease.
未来方向
There are several future directions for research on N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride. One area of interest is the development of new animal models of Parkinson's disease using N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride. Researchers are also interested in studying the long-term effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride and the potential for neuroregeneration in Parkinson's disease. Additionally, there is interest in developing new compounds that can selectively target the dopaminergic neurons in the substantia nigra without the toxic effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride.
科学研究应用
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has been widely used in scientific research to study the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is a highly selective neurotoxin that targets the dopaminergic neurons in the substantia nigra, which are the same neurons that are affected in Parkinson's disease. By selectively destroying these neurons, N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride can be used to create animal models of Parkinson's disease for research purposes.
属性
IUPAC Name |
N,N-diethyl-4-[(pyridin-4-ylmethylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-7-5-15(6-8-17)13-19-14-16-9-11-18-12-10-16;/h5-12,19H,3-4,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYKGMAUNEJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(pyridin-4-ylmethylamino)methyl]aniline;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide](/img/structure/B4192254.png)
![1-{2-[4-(benzyloxy)phenyl]-1-hydroxy-4-methyl-1H-imidazol-5-yl}ethanone](/img/structure/B4192263.png)
![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4192267.png)


![4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192287.png)
![5-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4192294.png)
![N-(2-isopropylphenyl)-4-[2-({[(2-isopropylphenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B4192302.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4192304.png)


![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4192328.png)

![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)